molecular formula C19H10F4N2O5 B2975969 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl CAS No. 477846-70-1

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl

Cat. No.: B2975969
CAS No.: 477846-70-1
M. Wt: 422.292
InChI Key: LMJKFADTBGRQGV-UHFFFAOYSA-N
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Description

This compound features a biphenyl core substituted with a fluoro group at the 2-position and a phenoxy group at the 4-position. The phenoxy moiety is further modified with 2,6-dinitro and 4-(trifluoromethyl) substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro groups may influence electron-withdrawing effects and reactivity.

Properties

IUPAC Name

2-(3-fluoro-4-phenylphenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F4N2O5/c20-15-10-13(6-7-14(15)11-4-2-1-3-5-11)30-18-16(24(26)27)8-12(19(21,22)23)9-17(18)25(28)29/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJKFADTBGRQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl typically involves multi-step organic synthesis:

  • Formation of 2-Fluoro-1,1'-biphenyl: : Reacting fluorobenzene with biphenyl lithium in the presence of a suitable base under controlled temperatures.

  • Introduction of the Phenoxy Group: : A nucleophilic aromatic substitution reaction with 2-fluoro-1,1'-biphenyl and 2,6-dinitro-4-(trifluoromethyl)phenol using a strong base such as potassium carbonate.

  • Purification: : The compound is purified through recrystallization or chromatography to obtain a high purity product.

Industrial Production Methods

Industrial production may employ similar synthetic routes but optimized for scale, including:

  • Continuous Flow Reactors: : For improved efficiency and control over reaction conditions.

  • Automated Purification Systems: : Utilizing high-performance liquid chromatography (HPLC) or similar techniques for high throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents to form products with higher oxidation states.

  • Reduction: : Can be reduced using reducing agents like lithium aluminum hydride to transform nitro groups into amine groups.

  • Substitution: : Undergoes nucleophilic aromatic substitution, particularly at positions activated by the nitro groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate under acidic conditions.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

  • Oxidation: : Formation of 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-fluorobiphenyl diols.

  • Reduction: : Production of 4-[2,6-diamino-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl.

  • Substitution: : Various substituted biphenyls depending on the nucleophile used.

Scientific Research Applications

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl finds applications in:

  • Chemistry: : As a model compound for studying aromatic substitutions and electronic effects of trifluoromethyl groups.

  • Biology: : Investigating its potential interactions with biomolecules, particularly those involving aromatic ring systems.

  • Medicine: : Exploring its use as a pharmacophore in drug design due to its ability to interact with biological targets.

  • Industry: : Used in the development of advanced materials with specific electronic properties due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl involves its interactions with molecular targets through:

  • Electrophilic Substitution: : The nitro groups activate the ring towards nucleophilic attack.

  • Hydrogen Bonding: : The nitro and fluoro groups can form hydrogen bonds with target molecules, influencing their activity.

Molecular Targets and Pathways

Potential pathways include enzyme inhibition where the compound may mimic natural substrates or interfere with enzyme activity, affecting downstream biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores

Compound Name (CAS or Patent Reference) Core Structure Substituents Similarity Score Potential Applications
Target Compound 1,1'-biphenyl 2-fluoro; 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy] N/A Pharmaceuticals (inferred)
4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl (CAS 102225-45-6) 1,1'-biphenyl Butyl, ethynyl, difluoro 0.97 Liquid crystals, polymers
4-((4-Fluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl (CAS 1246652-57-2) 1,1'-biphenyl Ethynyl, propyl, fluoro 0.84 Organic electronics
Sorafenib Tosylate (CAS 475207-59-1) Pyridine-urea-biphenyl hybrid Chloro, trifluoromethyl, urea N/A Kinase inhibitor (cancer therapy)
EP 4 374 877 A2 derivatives (Patent 2024) Diazaspirodecene Trifluoromethyl, carbamoyl, hydroxy N/A Kinase inhibitors (hypothesized)

Key Observations:

  • Biphenyl Core : All compounds share a biphenyl or biphenyl-linked backbone, enabling π-π stacking and structural rigidity.
  • Fluorinated Substituents : The target compound’s 2-fluoro and 4-trifluoromethyl groups align with trends in pharmaceuticals for improved bioavailability .
  • Functional Group Divergence : Unlike Sorafenib’s urea linkage (critical for kinase binding), the target compound uses nitro groups, which may alter redox reactivity or stability .

Physicochemical Properties and Stability

While explicit data for the target compound is unavailable, inferences from analogs suggest:

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability.
  • Stability : Nitro groups in the target compound may confer oxidative sensitivity compared to Sorafenib’s chloro substituents, which are more inert .

Biological Activity

The compound 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl is a fluorinated biphenyl derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, cytotoxic effects, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C15H10F3N2O4C_{15}H_{10}F_3N_2O_4 with a molecular weight of 348.25 g/mol. The compound features a biphenyl core substituted with a trifluoromethyl group and nitro groups that significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that the presence of electron-withdrawing groups (EWGs), such as nitro and trifluoromethyl groups, enhances the compound's potency against specific cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HCT-1160.65Doxorubicin0.79
A5490.11Combretastatin-A40.12
MCF-70.76Tamoxifen0.65
B16F101.47--

These results indicate that the compound exhibits significant cytotoxic effects, often comparable to established chemotherapeutic agents.

Study 1: Antitumor Activity

A recent study evaluated the antitumor activity of the compound against human cancer cell lines. The findings revealed that it effectively inhibited cell proliferation in MCF-7 and A549 cells, suggesting its potential as an anticancer agent. The study highlighted that structural modifications could further enhance its efficacy.

Study 2: Selective Inhibition of Enzymes

Another investigation focused on the compound's ability to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. The results indicated that certain derivatives of this compound exhibited nanomolar inhibitory activity against CA IX, a target for cancer therapy.

Q & A

What are the optimal synthetic routes for synthesizing 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl, considering steric and electronic challenges in aryl ether formation?

Basic Research Question
Methodological Answer :
Synthesis requires sequential functionalization due to competing reactivity of nitro, trifluoromethyl, and fluoro groups. A validated approach involves:

Nitro and Trifluoromethyl Introduction : Start with 4-(trifluoromethyl)phenol, nitrated at positions 2 and 6 using HNO₃/H₂SO₄ under controlled cooling (0–5°C) to avoid over-nitration .

Aryl Ether Coupling : React the nitrated intermediate with 2-fluoro-4-bromobiphenyl via Ullmann coupling, using CuI/1,10-phenanthroline in DMF at 110°C for 24 hours. This method minimizes dehalogenation side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate 9:1) followed by recrystallization from ethanol to achieve >95% purity.

How do the electron-withdrawing substituents (nitro, trifluoromethyl) influence the compound’s stability under acidic or basic conditions?

Advanced Research Question
Methodological Answer :
The trifluoromethyl and nitro groups enhance hydrolytic stability but introduce pH-dependent degradation pathways:

  • Acidic Conditions (pH < 3) : Protonation of the phenoxy oxygen increases electrophilicity, leading to gradual cleavage of the aryl ether bond. Monitor via HPLC-MS (C18 column, acetonitrile/water gradient) to detect biphenyl and nitrophenol byproducts .
  • Basic Conditions (pH > 10) : Nucleophilic attack on the nitro groups results in partial reduction to amines. Use FTIR (disappearance of NO₂ peaks at ~1520 cm⁻¹) and cyclic voltammetry to track redox behavior .

What analytical techniques resolve structural ambiguities in positional isomers of this compound, particularly distinguishing ortho/para substituents?

Advanced Research Question
Methodological Answer :

¹H-¹³C HMBC NMR : Correlates fluoro-substituted biphenyl protons (δ 7.2–7.8 ppm) with carbons in the trifluoromethylphenoxy group to confirm substitution patterns .

X-ray Crystallography : Resolves steric clashes between the 2-fluoro group and adjacent substituents. Crystallize from dichloromethane/hexane at –20°C .

High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers by exact mass (theoretical m/z 454.03 for C₁₉H₁₀F₄N₂O₅). Use ESI+ mode with internal calibration .

How can computational modeling predict the compound’s interaction with pesticidal targets like acetylcholinesterase or cytochrome P450 enzymes?

Advanced Research Question
Methodological Answer :

Docking Studies : Use AutoDock Vina with crystal structures of Drosophila melanogaster acetylcholinesterase (PDB: 1DX6). Parameterize nitro groups as partial charges via DFT (B3LYP/6-31G*) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the trifluoromethyl group and Phe330 residue .

SAR Validation : Compare inhibition constants (Kᵢ) with analogues lacking the 2-fluoro substituent. IC₅₀ shifts >10-fold indicate critical steric contributions .

What contradictions exist in reported catalytic systems for synthesizing similar nitro-substituted aryl ethers, and how can they be reconciled?

Data Contradiction Analysis
Methodological Answer :
Discrepancies arise in catalyst choice (Cu vs. Pd):

  • Copper Catalysts : reports Cu₂O for aryl ether coupling (85% yield), but competing C–N coupling may occur with amines.
  • Palladium Catalysts : Pd(OAc)₂/Xantphos () improves selectivity but requires anhydrous conditions.
    Resolution : Optimize using a Cu/Pd bimetallic system (CuI/PdCl₂, 1:1 molar ratio) in DMAc at 100°C. Monitor reaction progress via TLC (Rf 0.5 in hexane/EtOAc 7:3) .

What environmental degradation products are formed under UV irradiation, and how are they characterized?

Advanced Research Question
Methodological Answer :

Photolysis Setup : Expose 1 mM solution in acetonitrile/water (4:1) to UV-C (254 nm) for 48 hours.

Product Identification : Use LC-QTOF-MS to detect nitroso derivatives (m/z 438.02) and defluorinated biphenyls. Confirm via ¹⁹F NMR (loss of –CF₃ signal at δ –63 ppm) .

Ecotoxicity Assessment : Test degradation products on Daphnia magna (48-hour LC₅₀). Nitroso intermediates show 10x higher toxicity than parent compound .

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